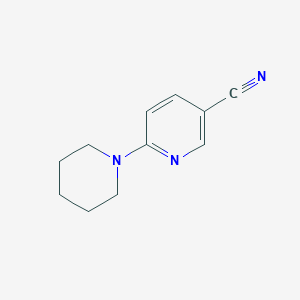

6-(Piperidin-1-yl)pyridine-3-carbonitrile

描述

6-(Piperidin-1-yl)pyridine-3-carbonitrile is a heterocyclic organic compound that features a piperidine ring attached to a pyridine ring, with a cyano group at the 3-position of the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 3-cyanopyridine with piperidine. One common method is to heat 3-cyanopyridine with an excess of piperidine in a suitable solvent such as ethanol or 1,4-dioxane. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product can be isolated by standard workup procedures, including solvent evaporation and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

化学反应分析

Nucleophilic Substitution Reactions

The pyridine ring’s electron-deficient nature facilitates nucleophilic substitution at the 2- and 4-positions. The cyano group at C3 enhances ring polarization, directing nucleophiles to C2 and C4.

Cyano Group Reactivity

The cyano group undergoes transformations typical of nitriles, including hydrolysis, reduction, and cycloaddition.

Piperidine Ring Functionalization

The piperidine moiety participates in alkylation, oxidation, and ring-opening reactions.

Cross-Coupling Reactions

The pyridine ring participates in Pd-catalyzed couplings, leveraging halogenated intermediates.

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The cyano group deactivates the pyridine ring, directing electrophiles to C2 and C4 .

-

Nucleophilic Attack : Piperidine’s lone pair on nitrogen enhances nucleophilicity, favoring SNAr pathways .

-

Steric Effects : Bulky substituents on piperidine reduce reaction rates at C6 .

科学研究应用

Medicinal Chemistry

6-(Piperidin-1-yl)pyridine-3-carbonitrile has shown promise in drug development due to its potential pharmacological properties. It is often investigated for its role as a ligand in receptor-ligand interactions, which is crucial for the design of new therapeutic agents.

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives, including this compound. For instance, compounds with similar structures have been evaluated for their inhibitory effects on various cancer cell lines, demonstrating significant cytotoxicity against myeloid leukemia and liver cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of specific kinases associated with cancer progression .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of more complex organic molecules.

Synthetic Routes

The synthesis typically involves multi-step reactions starting from simpler pyridine derivatives. Techniques such as nucleophilic substitution and oxidation are commonly employed to introduce functional groups that enhance the compound's reactivity and biological activity.

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific properties. Its ability to form stable complexes with metals makes it a candidate for applications in catalysis and sensor technology.

Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and receptors involved in disease pathways.

Case Study: Enzyme Inhibition

A study focused on pyridine derivatives revealed that modifications at the six-position of the pyridine ring could enhance binding affinity to target enzymes, such as PIM kinases, which are implicated in cancer cell survival . The introduction of hydroxyl or other functional groups has been shown to improve the pharmacokinetic properties of these compounds.

作用机制

The mechanism of action of 6-(Piperidin-1-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The piperidine ring can interact with hydrophobic pockets, while the cyano group can form hydrogen bonds or dipole-dipole interactions with amino acid residues.

相似化合物的比较

Similar Compounds

3-Cyanopyridine: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity and biological activity.

6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Contains a boronic acid group, which makes it useful for Suzuki coupling reactions but less relevant for medicinal applications.

Uniqueness

6-(Piperidin-1-yl)pyridine-3-carbonitrile is unique due to the presence of both a piperidine ring and a cyano group, which confer distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile tool in various research fields.

生物活性

6-(Piperidin-1-yl)pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential as an anticancer agent, its mechanisms of action, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 6-position with a piperidine moiety and a cyano group at the 3-position. This structural configuration is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that derivatives of pyridine, including this compound, exhibit low cytotoxicity against normal human lung fibroblast cells while showing potent anticancer activity against various cancer cell lines, including:

| Cell Line | Activity |

|---|---|

| NFS-60 (myeloid leukemia) | Potent |

| HepG-2 (liver cancer) | Potent; induces apoptosis |

| PC-3 (prostate cancer) | Potent |

| Caco-2 (colon cancer) | Potent |

The compound significantly induced apoptosis in these cell lines, with more than 66% of cells undergoing programmed cell death. Furthermore, it activated caspase 3/7 in HepG-2 cells, indicating a strong apoptotic response .

The mechanisms by which this compound exerts its anticancer effects include:

- Kinase Inhibition : The compound has been identified as a competitive inhibitor of PIM kinases, which are implicated in chemotherapy resistance. Inhibition of these kinases can enhance the efficacy of existing cancer therapies .

- Induction of Apoptosis : The activation of caspases suggests that the compound may trigger intrinsic apoptotic pathways, leading to cancer cell death .

- Structure-Based Drug Design : Molecular docking studies have shown that the compound interacts favorably with the ATP-binding site of PIM kinases, facilitating its inhibitory action .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key observations include:

- Substitution Effects : Variations at the 6-position of the pyridine ring enhance antiproliferative activity. For example, compounds with hydroxyl (-OH) groups showed significantly lower IC50 values against various cancer cell lines .

| Modification | IC50 Value | Cell Line |

|---|---|---|

| Hydroxyl group | 0.021 μM | HeLa |

| Acylation | Higher IC50 | Hep2 |

These findings suggest that maintaining certain functional groups can optimize the compound's therapeutic potential.

Other Biological Activities

Beyond anticancer properties, pyridine derivatives like this compound exhibit a range of biological activities:

- Antimicrobial Properties : Several studies indicate that related compounds possess antimicrobial effects against both Gram-positive and Gram-negative bacteria .

- Tuberculostatic Activity : Research has shown that modifications involving piperidine can enhance activity against Mycobacterium tuberculosis, with some derivatives demonstrating MIC values as low as 2 µg/mL .

Case Studies

A notable case study involved the synthesis and evaluation of various pyridine derivatives for their anticancer properties. The results indicated that specific substitutions significantly improved their efficacy against multiple cancer cell lines, reinforcing the importance of structural modifications in drug design .

属性

IUPAC Name |

6-piperidin-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14/h4-5,9H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOETXRQFXRLQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640974 | |

| Record name | 6-(Piperidin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501378-38-7 | |

| Record name | 6-(Piperidin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。